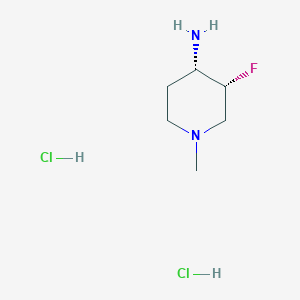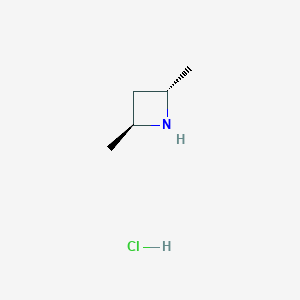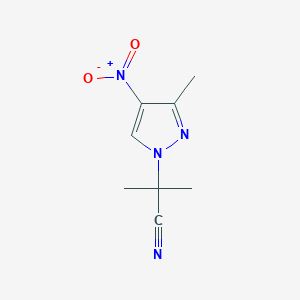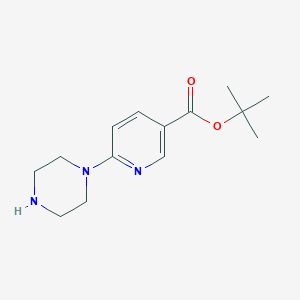
t-Butyldimethylsilylpyrrole
Overview
Description
T-Butyldimethylsilylpyrrole, commonly referred to as TBDPS-pyrrole, is a chemical compound that has gained considerable attention in the scientific field due to its unique properties and potential applications. It is an organosilicon compound that can be used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids .
Synthesis Analysis
The synthesis of pyrrole derivatives like this compound has been reported using propargylamine, its derivatives, and in situ formed propargylamine as a building block . A simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C10H19NSi, and it has a molecular weight of 181.35 g/mol. The structure determination of small molecule compounds like this compound can be done using techniques like X-ray crystallography and 3D electron diffraction .Scientific Research Applications
Gas Chromatography-Mass Spectrometry of Steroids
t-Butyldimethylsilylpyrrole derivatives have been utilized in gas chromatography-mass spectrometry (GC-MS) for analyzing steroids. The derivatives display enhanced stability towards hydrolysis and are effective in protecting groups during synthesis. They offer specific mass spectrometric features, including abundant M-57 ions, which are beneficial for the selective detection of sterols (Gaskell & Brooks, 1976).
Analysis of Physiological Compounds in Plasma
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide has been used to prepare t-butyldimethylsilyl derivatives of various organic compounds, such as amino acids and keto acids. These derivatives are particularly effective in GC-MS analysis using stable isotopes and selected ion monitoring, offering a reliable fragment ion for analysis (Schwenk et al., 1984).
Synthesis of Oligoribonucleotides
The t-butyldimethylsilyl group serves as an ideal protecting group for ribonucleosides in the synthesis of ribonucleotides, offering compatibility with various condensing agents used in the process. This application highlights its versatility in nucleic acid chemistry (Ogilvie & Pon, 1980).
Protection of Functional Groups
t-Butyldimethylsilane, containing t-butyldimethylsilyl groups, is utilized for treating compounds with functional groups like alcohols, amines, and carboxylic acids. This treatment offers a convenient method for introducing the t-butyldimethylsilyl (TBDMS) group, demonstrating its significance in organic synthesis (Yamamoto & Takemae, 1989).
Protection and Tosylation in β-Cyclodextrin Synthesis
In β-cyclodextrin synthesis, the use of the t-butyl dimethylsilyl group for selectively protecting primary OH-6 function enables facile regioselective per-tosylation of secondary OH-2 function. This application underscores its role in complex carbohydrate chemistry (Coleman et al., 1991).
NMR Studies of Protein-Protein and Protein-Ligand Interactions
t-Butyldimethylsilyl groups have been incorporated in genetic encoding for NMR studies of protein-protein and protein-ligand interactions. Their stability and distinct NMR properties make them valuable tools in studying molecular interactions in biological systems (Abdelkader et al., 2021).
Thermal Degradation of Silylated Methacrylic Homopolymers
Research on the thermal degradation of silylated methacrylic homopolymers synthesized via the RAFT process indicates that tert-butyldimethylsilyl groups contribute to thermal stability. This application is particularly relevant in polymer science and materials engineering (Bressy et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
t-Butyldimethylsilylpyrrole, also known as tert-Butyldimethylsilyl chloride, is an organosilicon compound that is primarily used to protect alcohols in organic synthesis . The primary targets of this compound are alcohols, amines, amides, and various carboxylic acids .
Mode of Action
The compound interacts with its targets (alcohols) in the presence of a base to give tert-butyldimethyl silyl ethers . This reaction is a part of the protection-deprotection strategy in organic synthesis, where the hydroxyl group of an alcohol is temporarily masked to prevent it from reacting .
Result of Action
The primary result of the action of this compound is the formation of tert-butyldimethyl silyl ethers from alcohols . These silyl ethers are more resistant to hydrolysis than their corresponding alcohols, making them useful intermediates in organic synthesis .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is soluble in many organic solvents but reacts with water and alcohols . Therefore, the reaction environment, including the solvent used and the presence of water, can significantly influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
tert-butyl-dimethyl-pyrrol-1-ylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NSi/c1-10(2,3)12(4,5)11-8-6-7-9-11/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUUMCVNYWWCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B6300786.png)

![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)





![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)
![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)

![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)